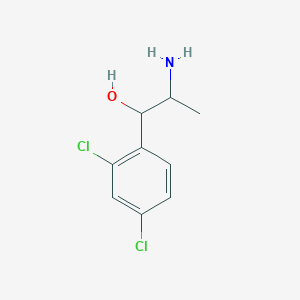

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.09 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amino group.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

Oxidation: Formation of 2-Amino-1-(2,4-dichlorophenyl)propan-1-one.

Reduction: Formation of 2-Amino-1-(2,4-dichlorophenyl)propan-1-amine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorine atoms on the phenyl ring can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol: Similar structure but with chlorine atoms at different positions.

2-Amino-1-(3,5-dichlorophenyl)propan-1-ol: Another isomer with chlorine atoms at different positions.

2-Amino-1-(4-chlorophenyl)propan-1-ol: Contains only one chlorine atom on the phenyl ring.

Uniqueness

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for research and development .

Biological Activity

2-Amino-1-(2,4-dichlorophenyl)propan-1-ol, commonly referred to as a derivative of 2-amino alcohols, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a dichlorophenyl group and an amino alcohol moiety. The synthesis typically involves the reaction of 2,4-dichlorobenzaldehyde with isopropanolamine under controlled conditions to yield the hydrochloride salt. This synthesis pathway allows for the introduction of functional groups that enhance its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties, particularly against Candida albicans. The minimal inhibitory concentration (MIC) values suggest potent activity comparable to established antifungal agents like fluconazole (FLC).

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 8 | Comparable to FLC (8) |

| Fluconazole | 8 | Standard reference |

2. Cytotoxicity

In vitro assays have demonstrated moderate cytotoxicity against various human cell lines. While the compound shows some cytotoxic effects, these are generally observed at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Selectivity towards specific isoforms can influence its therapeutic applications and side effect profiles.

| Enzyme | IC50 (µM) |

|---|---|

| CYP3A4 | 15 |

| CYP2D6 | 20 |

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and interaction with active sites, leading to inhibition or activation of biological pathways. The chlorine atoms on the phenyl ring enhance binding affinity and specificity for certain targets, which may contribute to its pharmacological effects .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the dichlorophenyl group can significantly alter the biological activity of the compound. For instance, substituents on the phenyl ring can enhance antifungal potency or alter enzyme inhibition profiles.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- A study investigating its antifungal properties found that derivatives exhibited MIC values comparable to fluconazole against Candida albicans .

- Another research focused on enzyme inhibition demonstrated that it selectively inhibits CYP3A4 and CYP2D6 isoforms, which are essential for drug metabolism .

Properties

IUPAC Name |

2-amino-1-(2,4-dichlorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRZLMVDAYXNBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.